

An In-depth Technical Guide to the Physical and Chemical Properties of Jasmolone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a naturally occurring irregular monoterpene and a key constituent of the pyrethrin family of insecticides.[1] It is one of the three alcohol moieties, along with pyrethrolone and cinerolone, that form the six insecticidal esters found in the pyrethrum extract of Chrysanthemum cinerariaefolium flowers.[1][2] Structurally, **jasmolone** is a secondary alcohol and a derivative of cyclized fatty acids, with a biosynthetic pathway linked to jasmonic acid.[1][3] Its significance lies in its contribution to the potent insecticidal activity of natural pyrethrins, which target the nervous systems of insects.[2] This document provides a comprehensive overview of the physical, chemical, and biological properties of **jasmolone**, intended for professionals in research and drug development.

Physical and Chemical Properties

Jasmolone is characterized by a cyclopentenone ring structure with hydroxyl, methyl, and pentenyl substituents. These features dictate its physical and chemical behavior. The quantitative properties of **jasmolone** are summarized in the table below.



Property	Value	Source
Molecular Formula	C11H16O2	[1][3][4]
Molecular Weight	180.24 g/mol	[1][3][4]
IUPAC Name	4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one	[1][3]
CAS Numbers	54383-66-3, 93221-50-2	[1][3]
Solubility (Water)	3385 mg/L @ 25 °C (estimated)	[5]
XLogP3-AA	1.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

Spectral Data

The structural elucidation of **jasmolone** relies on various spectroscopic techniques. While raw spectra are best consulted in dedicated databases, the key expected characteristics are summarized here.



Technique	Description
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR spectroscopy are critical for confirming the carbon skeleton and the position of substituents. The spectra would reveal signals corresponding to the cyclopentenone ring, the vinyl protons of the pentenyl side chain, the methyl group, and the hydroxyl proton.[3]
Mass Spectrometry (MS)	Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is used for identification and quantification. The mass spectrum of jasmolone shows a molecular ion peak corresponding to its molecular weight (180.24 g/mol).[3]
Infrared Spectroscopy (IR)	The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bonds (C=C) of the ring and side chain.

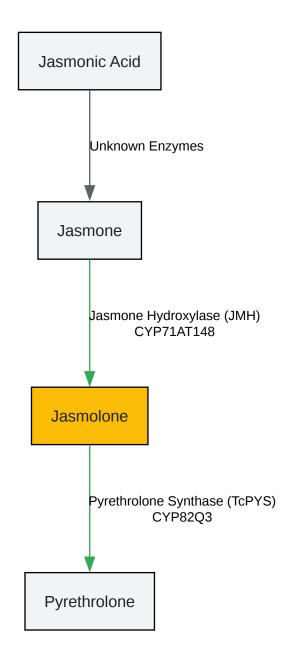
Biosynthesis and Signaling Pathways

Jasmolone's biosynthesis is intrinsically linked to the well-characterized jasmonic acid (JA) pathway, a critical signaling route in plant defense and development.[1] **Jasmolone** itself is a precursor to other rethrolones, the alcohol components of pyrethrins.

Jasmolone Biosynthesis

Jasmolone is synthesized from jasmone through a hydroxylation reaction.[6] Jasmone, in turn, is believed to be derived from jasmonic acid.[6] This pathway is a key part of the synthesis of pyrethrin insecticides in T. cinerariifolium.[7] The enzyme responsible for the conversion of jasmone to **jasmolone** has been identified as a cytochrome P450, jasmone hydroxylase (JMH).[6][7] **Jasmolone** can be further converted to pyrethrolone by the enzyme Pyrethrolone Synthase (TcPYS).[8]





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Caption: Proposed biosynthetic pathway of **jasmolone** from jasmonic acid.

Connection to Jasmonate Signaling

The biosynthesis of **jasmolone**'s precursors is regulated by the jasmonate signaling pathway. This pathway is activated in response to stresses like herbivory or wounding.[9] The core of the pathway involves the bioactive hormone jasmonoyl-isoleucine (JA-IIe), which binds to the SCF-COI1-JAZ co-receptor complex.[10] This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate-ZIM Domain) repressor proteins.[11] The

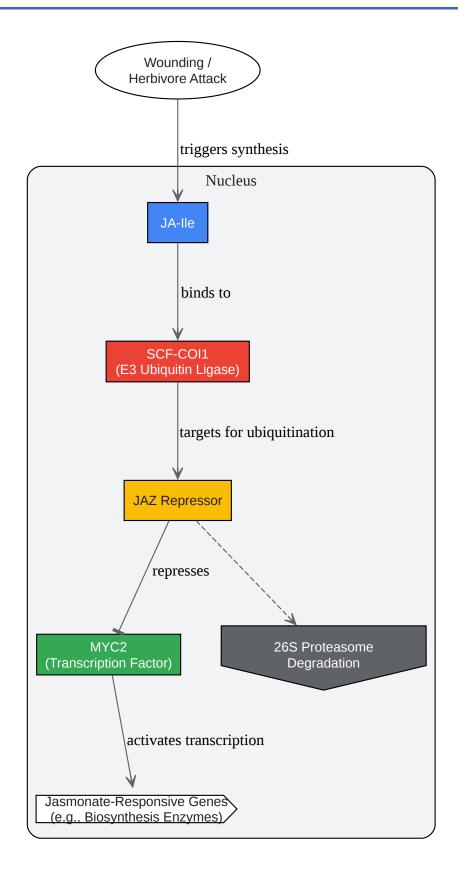






degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, including those involved in the synthesis of defensive compounds like pyrethrins.[10][11]





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Caption: Simplified core pathway of jasmonate (JA) signaling.

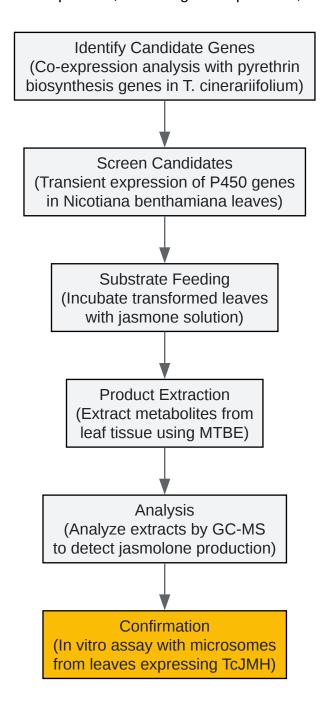


Experimental Protocols

This section details methodologies relevant to the study and production of **jasmolone**.

Experimental Workflow for Jasmone Hydroxylase (JMH) Identification

The enzyme responsible for converting jasmone to **jasmolone** was identified through a multistep workflow combining transcriptomics, heterologous expression, and biochemical assays.[7]





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Caption: Workflow for the identification of jasmone hydroxylase (TcJMH).

In Vitro Jasmone Hydroxylation Assay

This protocol is used to confirm the enzymatic activity of a candidate jasmone hydroxylase in vitro.[7]

- Microsome Preparation: Microsomes are prepared from N. benthamiana leaves transiently expressing the candidate enzyme (e.g., TcJMH) or a control (e.g., GFP).
- Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a buffer solution, and necessary cofactors such as NADPH.
- Initiation: The reaction is initiated by adding the substrate, jasmone, to the mixture. A typical concentration used is around 20-50 μM.[7]
- Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 24 hours).[6]
- Extraction: Following incubation, the reaction is stopped, and the products are extracted from the aqueous solution using an organic solvent like methyl tert-butyl ether (MTBE).[6]
- Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, jasmolone.

Extraction of Pyrethrins (Containing Jasmolins) from Plant Material

This protocol provides a general method for extracting pyrethrins, which include jasmolin I and jasmolin II (esters of **jasmolone**), from dried Chrysanthemum flowers.[2]

- Sample Preparation: Air-dried flower heads of T. cinerariifolium are finely ground into a powder.
- Soxhlet Extraction: A specified amount of the powdered flower material (e.g., 1 gram) is placed in a Soxhlet apparatus.



- Solvent Extraction: The material is extracted for several hours (e.g., 6 hours) using a nonpolar solvent such as n-hexane.
- Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure to yield a crude oleoresin extract containing the pyrethrins.
- Purification and Analysis: The residue is redissolved in a solvent like acetonitrile for further analysis by High-Performance Liquid Chromatography (HPLC) to separate and quantify the six individual pyrethrin esters, including jasmolin I and II.[2]

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